![molecular formula C8H4BrNO2 B2707487 5-Bromobenzo[d][1,3]dioxole-4-carbonitrile CAS No. 1795662-62-2](/img/structure/B2707487.png)

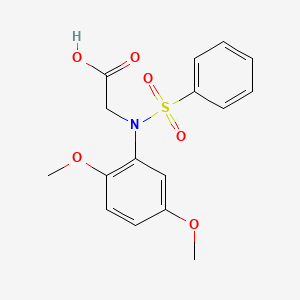

5-Bromobenzo[d][1,3]dioxole-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

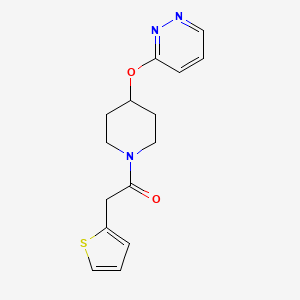

“5-Bromo-1,3-benzodioxole-4-carbonitrile” is a chemical compound with numerous applications in the pharmaceutical and chemical industries . It is commonly used as an intermediate in the synthesis of various drugs and agrochemicals due to its unique chemical properties and versatile nature .

Molecular Structure Analysis

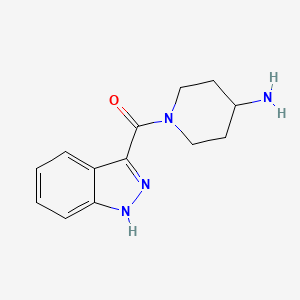

The molecular formula of “5-Bromo-1,3-benzodioxole-4-carbonitrile” is C8H5BrO3 . The structure includes a benzodioxole ring substituted with a bromine atom at the 5th position and a carbonitrile group at the 4th position .Physical and Chemical Properties Analysis

“5-Bromo-1,3-benzodioxole-4-carbonitrile” is a colorless or yellowish crystalline solid . It has a melting point of 162-166 °C and a predicted boiling point of 309.3±42.0 °C . It has a density of 1.782±0.06 g/cm3 .Applications De Recherche Scientifique

Regioselective Hydrodehalogenation

One study demonstrates the regioselective hydrodehalogenation of dihalo compounds to synthesize haloisothiazole carbonitriles. This process utilizes metals like zinc or indium in formic acid to achieve selective hydrodebromination, yielding compounds like 3-bromoisothiazole-4-carbonitrile with high efficiency. This method highlights a pathway for preparing halo-substituted isothiazoles, which are valuable intermediates in organic synthesis (Ioannidou & Koutentis, 2011).

Herbicide Resistance

Another pivotal application is in the field of genetically modified organisms (GMOs), where a specific gene from a soil bacterium was introduced into tobacco plants to degrade the herbicide bromoxynil into a non-toxic metabolite. This genetically engineered approach conferred resistance to the herbicide, presenting a novel strategy for creating herbicide-resistant crops (Stalker, McBride, & Malyj, 1988).

Anti-corrosion Properties

In the materials science domain, the synergistic effect of benzenecarbonitrile and 5-bromovanillin on corrosion inhibition was studied. This combination showed high effectiveness in preventing corrosion of carbon steel in an HCl environment, demonstrating the potential of organic compounds in corrosion protection applications (Loto, 2017).

Molecular Docking Studies

Computational studies on 5-bromo-3-nitropyridine-2-carbonitrile provide insights into its molecular structure and potential biological activity. Through density functional theory (DFT) calculations, UV-Vis spectroscopy, and molecular docking with target proteins, this compound exhibited properties suggesting its use as a centromere-associated protein inhibitor, indicating its potential in drug development (Arulaabaranam et al., 2021).

Synthesis of Novel Compounds

Research in the synthesis of new heterocyclic compounds with dicoordinated phosphorus reveals the utility of 3-substituted thiazolo derivatives. Through reactions involving phosphorus trichloride, novel compounds with potential applications in pharmaceuticals and materials chemistry were developed (Bansal et al., 1992).

Propriétés

IUPAC Name |

5-bromo-1,3-benzodioxole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2/c9-6-1-2-7-8(5(6)3-10)12-4-11-7/h1-2H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTMNHQOZDWSUOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=C(C=C2)Br)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-1-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2707407.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2707415.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2707418.png)

![6-chloro-N-{3-fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]phenyl}-5-methylpyridine-3-sulfonamide](/img/structure/B2707419.png)

![6-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2707422.png)